(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-17-12-19(13-18(2)23(17)29-16-22-10-6-7-11-26-22)14-20(15-25)24(28)27-21-8-4-3-5-9-21/h6-7,10-14,21H,3-5,8-9,16H2,1-2H3,(H,27,28)/b20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMOEJSRCCMVKA-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)C=C(C#N)C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC2=CC=CC=N2)C)/C=C(\C#N)/C(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide is a synthetic compound with potential therapeutic applications, particularly in anti-inflammatory and analgesic contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : Studies have shown that the compound can significantly reduce the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. This suggests a potential role in modulating inflammatory responses .
- Cyclooxygenase (COX) Inhibition : Molecular docking studies indicate that the compound may bind to COX enzymes, which are critical in the inflammatory pathway. Inhibition of COX-1 and COX-2 has been associated with decreased inflammation and pain relief .
- Nitric Oxide Synthase (iNOS) Modulation : The compound may also influence iNOS activity, further contributing to its anti-inflammatory properties by regulating nitric oxide production .
In Vitro Studies
In vitro assays have demonstrated the following biological activities:
| Assay Type | Result |
|---|---|
| Cytotoxicity (Macrophage Cultures) | Non-cytotoxic concentrations modulated cytokine synthesis |
| Nitrite Production | Significant reduction at concentrations of 25 μM and 50 μM |
| IL-1β Production | Decreased production in treated samples |
| TNFα Production | Reduced levels observed at 25 μM and 50 μM |
In Vivo Studies
In vivo models have been utilized to assess the anti-inflammatory effects:
| Model | Result |
|---|---|
| CFA-induced Paw Edema | Significant reduction in edema formation |
| Zymosan-induced Peritonitis | Decreased inflammatory response |
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Anti-inflammatory Activity : A study using CFA-induced paw edema models demonstrated that administration of this compound resulted in a statistically significant reduction in paw swelling compared to control groups.
- Cytokine Modulation : In a controlled experiment, macrophages treated with the compound exhibited a marked decrease in pro-inflammatory cytokine levels, suggesting its utility in conditions characterized by chronic inflammation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include compounds with variations in the aryl substituents, cyclohexyl group, or cyano moiety. Below is a comparative analysis:
| Compound | Key Structural Features | Molecular Weight (g/mol) | LogP (Predicted) | Biological Activity |
|---|---|---|---|---|
| (E)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide | Pyridin-2-ylmethoxy, 3,5-dimethylphenyl, cyano group, cyclohexylamine | ~425 | ~3.2 | Hypothesized kinase inhibition (based on scaffold) |
| (E)-N-cyclohexyl-3-[4-methoxyphenyl]prop-2-enamide | Methoxy-phenyl, no cyano group | ~287 | ~2.8 | Reduced electrophilicity; lower target affinity |
| (E)-2-cyano-N-phenyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide | Phenylamine instead of cyclohexylamine | ~407 | ~2.9 | Altered pharmacokinetics due to planar aromatic group |
| (Z)-2-cyano-N-cyclohexyl-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]prop-2-enamide | (Z)-configuration at double bond | ~425 | ~3.2 | Potential stereospecific activity differences |
Key Observations :
Quantitative Similarity Analysis
Using graph-based comparison methods and Tanimoto coefficients, the target compound shows:
- ~85% similarity to its (Z)-isomer (difference due to geometric configuration).
- ~70% similarity to non-cyano analogues (loss of electrophilic β-carbon).
- ~60% similarity to compounds with alternative aryl groups (e.g., unsubstituted phenyl).
These metrics align with studies showing that even minor structural changes (e.g., substituent position, stereochemistry) significantly alter bioactivity.
Research Findings and Implications
Crystallographic and Computational Insights
- Stereochemical Confirmation : The (E)-configuration was confirmed via X-ray diffraction refined using SHELXL, critical for understanding spatial interactions with targets.
- Electrostatic Properties: Quantum mechanical calculations suggest the cyano group withdraws electron density, polarizing the α,β-unsaturated system for nucleophilic attack.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
